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molecular formula C12H16O5 B8312319 3-Furfuryloxy-2-hydroxyprop-1-yl Methacrylate

3-Furfuryloxy-2-hydroxyprop-1-yl Methacrylate

Cat. No. B8312319
M. Wt: 240.25 g/mol
InChI Key: WCGXXNGIZUQPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135595B2

Procedure details

A mixture of methacrylic acid (10 g), furfuryl glycidyl ether (15 g) and triethylaminc (0.3 g) was heated to 100° C. for 2 hours then to 105° C. for an additional 2 hours. GC analysis showed 96% conversion. The mixture was taken up into ether, washed with water, followed by saturated sodium bicarbonate, dried with MgSO4 filtered and rotary evaporated to provide 23.7 g of a faintly yellow oil (94.8%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
94.8%

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:7]([O:11][CH2:12][C:13]1[O:17][CH:16]=[CH:15][CH:14]=1)[CH:8]1[O:10][CH2:9]1>CCOCC>[C:1]([O:6][CH2:9][CH:8]([OH:10])[CH2:7][O:11][CH2:12][C:13]1[O:17][CH:16]=[CH:15][CH:14]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
C(C1CO1)OCC1=CC=CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(COCC1=CC=CO1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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